molecular formula C11H12ClNO B12577804 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride CAS No. 585578-15-0

2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride

Cat. No.: B12577804
CAS No.: 585578-15-0
M. Wt: 209.67 g/mol
InChI Key: RUXFYPGPYBBHND-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a seven-membered ring fused with a benzene ring and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Forms amides, esters, or other derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through the channel, thereby modulating neuronal activity. As a squalene synthase inhibitor, it interferes with the biosynthesis of cholesterol by inhibiting the enzyme squalene synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which makes it highly reactive and versatile for further chemical modifications. This reactivity allows it to serve as a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

585578-15-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c12-11(14)13-8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2

InChI Key

RUXFYPGPYBBHND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)Cl

Origin of Product

United States

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